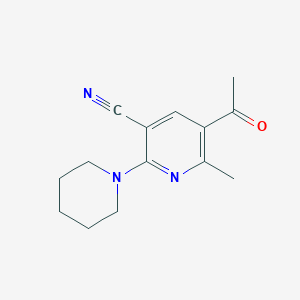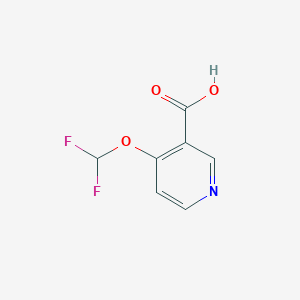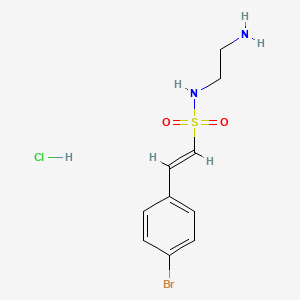
5-Acetyl-6-methyl-2-piperidinonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-6-methyl-2-piperidinonicotinonitrile, also known as AMPN, is a piperidinonitrile derivative that has been widely studied for its potential applications in scientific research. It is a white crystalline solid that is soluble in water and organic solvents, and is stable under normal conditions. AMPN is a versatile compound with numerous applications in biochemistry, medicine, and other fields of science.
Scientific Research Applications
Acetylcholinesterase Inhibition
5-Acetyl-6-methyl-2-piperidinonicotinonitrile derivatives have shown significant potential as acetylcholinesterase inhibitors, contributing to the development of treatments for neurological disorders. Sugimoto et al. (1995) synthesized a series of compounds demonstrating potent anti-acetylcholinesterase (anti-AChE) activity, identifying one compound in particular with selective affinity significantly greater for AChE over butyrylcholinesterase and enhanced acetylcholine content in rat cerebral cortex (Sugimoto, Iimura, Yamanishi, & Yamatsu, 1995).
Michael Addition Reactions
The compound and its derivatives have been utilized in Michael addition reactions to create polyfunctionalized carbocycles and amino-4H-pyran derivatives. Martín et al. (1993) described the reaction of α-acetylcinnamamides with malononitrile using piperidine as the catalyst, leading to the creation of complex structures with potential biological activities (Martín, Martínez-Grau, Seoane, Marco, Albert, & Cano, 1993).
Antimicrobial Activity
Research into new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives based on the compound has yielded products with notable antimicrobial activities. Faty, Hussein, and Youssef (2010) synthesized derivatives that showed antibacterial and antifungal activities, highlighting the compound's versatility in contributing to the development of new antimicrobial agents (Faty, Hussein, & Youssef, 2010).
Synthesis of Substituted Pyridazine Derivatives
The compound has been used as a starting material for the synthesis of various biologically active pyridazine derivatives. Abdel-rahman, Bakhite, and Al-Taifi (2002) explored its reactivity, leading to the creation of new pyridothienopyrimidines and pyridothienotriazines with antimicrobial activities, demonstrating the compound's application in medicinal chemistry research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Safety and Hazards
Information about the safety and hazards of 5-Acetyl-6-methyl-2-piperidinonicotinonitrile can be found in its Material Safety Data Sheet (MSDS), which is typically provided by the manufacturer or available in chemical safety databases . The specific safety information is not available in the current search results.
properties
IUPAC Name |
5-acetyl-6-methyl-2-piperidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-13(11(2)18)8-12(9-15)14(16-10)17-6-4-3-5-7-17/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJTZYKHTQMLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N2CCCCC2)C#N)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-6-methyl-2-piperidinonicotinonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-fluorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2667505.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2667506.png)



![[(2,4-Difluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2667511.png)
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2,2-difluoro-2-(2-fluorophenyl)ethanone;hydrochloride](/img/structure/B2667512.png)

![4-morpholin-4-ylsulfonyl-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2667517.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2667518.png)

![4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide](/img/structure/B2667520.png)
